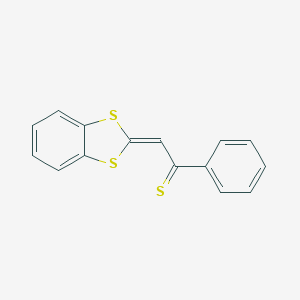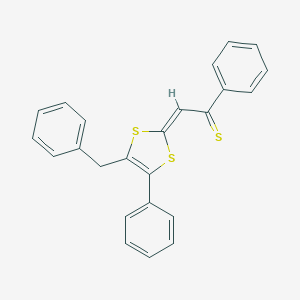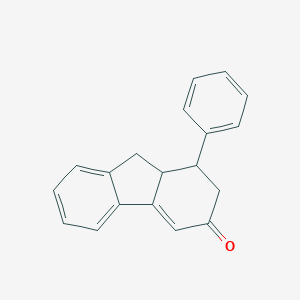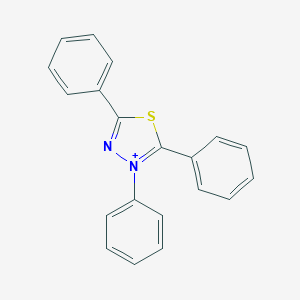![molecular formula C9H13NO2 B289842 [3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol](/img/structure/B289842.png)
[3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol, also known as HM-3, is a chemical compound that belongs to the class of pyridine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
作用机制
The mechanism of action of [3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). It also modulates the expression of various genes involved in inflammation and cell proliferation, leading to its potential anti-inflammatory and anticancer effects.
Biochemical and Physiological Effects:
[3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, and to improve insulin sensitivity in diabetic animal models. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using [3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol in lab experiments is its ability to scavenge free radicals and inhibit the production of ROS, making it a useful tool in studying oxidative stress and inflammation. However, one of the limitations is its potential toxicity at high concentrations, which needs to be taken into consideration when designing experiments.
未来方向
There are several future directions for the study of [3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol. One potential direction is the development of novel derivatives with improved pharmacological properties. Another direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects in vivo.
Conclusion:
In conclusion, [3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol is a promising compound with potential applications in scientific research. Its ability to scavenge free radicals and inhibit the production of ROS makes it a useful tool in studying oxidative stress and inflammation. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
合成方法
The synthesis of [3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol can be achieved through a series of chemical reactions. One of the most common methods involves the reaction between 2,6-dimethyl-4-hydroxypyridine and formaldehyde in the presence of a catalyst such as hydrochloric acid. The resulting product is then further reacted with sodium borohydride to obtain [3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol.
科学研究应用
[3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol has been widely used in scientific research due to its potential applications in the field of biochemistry and pharmacology. It has been shown to exhibit antioxidant and anti-inflammatory properties, and has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
属性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.2 g/mol |
IUPAC 名称 |
[3-(hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol |
InChI |
InChI=1S/C9H13NO2/c1-6-3-8(4-11)9(5-12)7(2)10-6/h3,11-12H,4-5H2,1-2H3 |
InChI 键 |
JOZLOBAQECRDQI-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C(=C1)CO)CO)C |
规范 SMILES |
CC1=CC(=C(C(=N1)C)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Methylphenyl)-4,5,6,7-tetrahydro-9lambda~4~-[1,2]dithiolo[1,5-b][1,2]benzodithiole](/img/structure/B289760.png)




![4-Phenylcyclopenta[c]quinolizine](/img/structure/B289769.png)


![1-Phenyldibenzo[a,c]phenazine](/img/structure/B289772.png)


![tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate](/img/structure/B289776.png)

![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B289784.png)